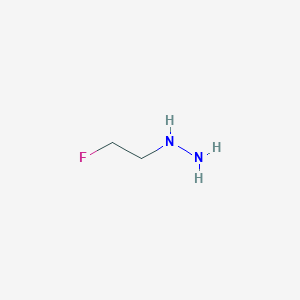
1-(1-methyl-1H-imidazol-2-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)ethanethiol is an organic compound that features an imidazole ring substituted with a methyl group and an ethanethiol group. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)ethanethiol typically involves the reaction of 1-methylimidazole with ethanethiol under controlled conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed:
Disulfides: Formed from the oxidation of the thiol group.
Saturated Imidazole Derivatives: Formed from the reduction of the imidazole ring.
Substituted Imidazoles: Formed from substitution reactions.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethanethiol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-imidazol-2-yl)ethanone
- 1-Methylimidazole
- 2-Methylimidazole
Comparison: 1-(1-Methyl-1H-imidazol-2-yl)ethanethiol is unique due to the presence of both an imidazole ring and a thiol group. This combination imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. For example, 1-(1-methyl-1H-imidazol-2-yl)ethanone lacks the thiol group, which limits its ability to form disulfide bonds .
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C6H10N2S/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3 |
InChI Key |
INMLSOGUKTUMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



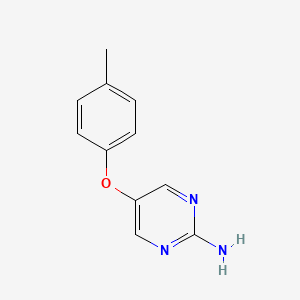

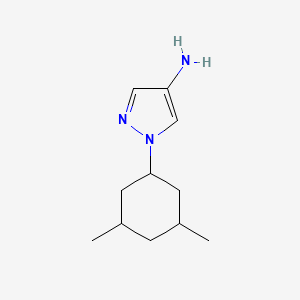
![2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13297788.png)
amine](/img/structure/B13297794.png)
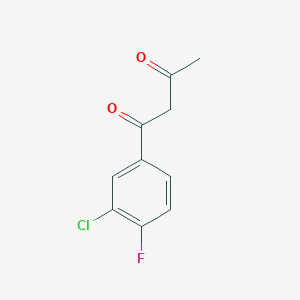
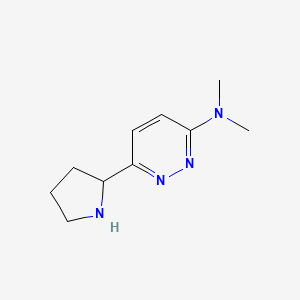

![2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol](/img/structure/B13297820.png)
![N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide](/img/structure/B13297822.png)
![2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13297829.png)
![2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13297830.png)
